4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound belonging to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between 2-chloro-6-fluorobenzaldehyde and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization Reaction: The intermediate undergoes cyclization with thiosemicarbazide to form the triazole ring.
Substitution Reaction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
The uniqueness of 4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern, which may confer unique biological activities or chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C16H12ClFN4S |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClFN4S/c1-10-5-7-11(8-6-10)15-20-21-16(23)22(15)19-9-12-13(17)3-2-4-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+ |
InChI Key |
HTRBKRCUQHNRDR-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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